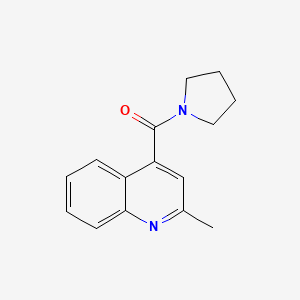![molecular formula C11H12N4 B7479475 3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7479475.png)
3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazolopyridine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. This one-pot synthesis is efficient and operationally simple, usually carried out at room temperature . Another method involves microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides, which is eco-friendly and yields the target compound in a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the one-pot synthesis and microwave-mediated methods suggests their potential for industrial application. These methods offer good yields and functional group tolerance, making them suitable for large-scale production .
化学反应分析
Types of Reactions
3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Typical conditions involve mild bases and solvents like tetrahydrofuran (THF) at room temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce tetrahydropyridine derivatives .
科学研究应用
3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly as a dual inhibitor of kinases like c-Met and Pim-1.
Biological Studies: The compound is used in studies related to cell cycle arrest and apoptosis induction in cancer cells.
Pharmaceutical Development: Its derivatives are explored for their antimicrobial, antiviral, and antifungal activities.
作用机制
The mechanism of action of 3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of kinases such as c-Met and Pim-1, leading to the arrest of the cell cycle in the S phase and induction of apoptosis in cancer cells. This is achieved through the modulation of signaling pathways involving caspase-9, PI3K, AKT, and mTOR .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridazine: Similar in structure but differs in the position of nitrogen atoms and exhibits different biological activities.
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial properties.
1,2,4-Triazolo[1,5-a]pyridine: Used in the treatment of cardiovascular disorders and type 2 diabetes.
Uniqueness
3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific triazolopyridine core, which imparts distinct biological activities, particularly its dual kinase inhibition properties. This makes it a promising candidate for the development of targeted anticancer therapies .
属性
IUPAC Name |
3-pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9/h3-4,6,8H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEQTOXFDXJVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C3=CN=CC=C3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
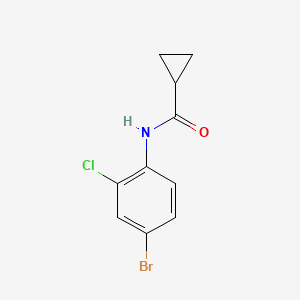
![methyl 1-[2-[2-(1H-indol-3-yl)acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7479411.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7479415.png)


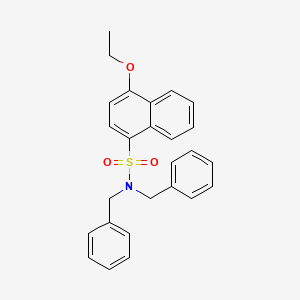
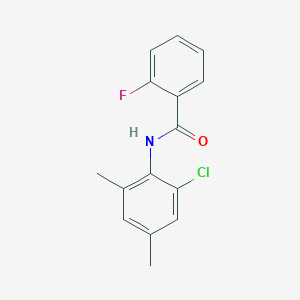
![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7479450.png)
![2-methyl-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479463.png)
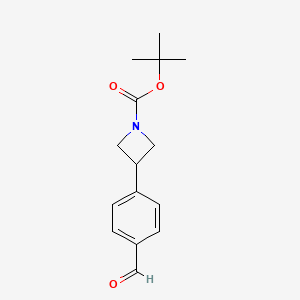
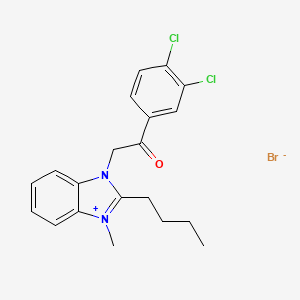
![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7479479.png)
![3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol](/img/structure/B7479488.png)
